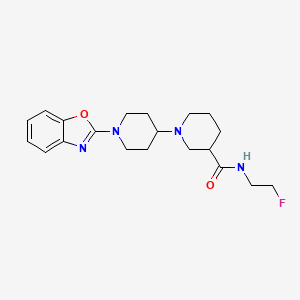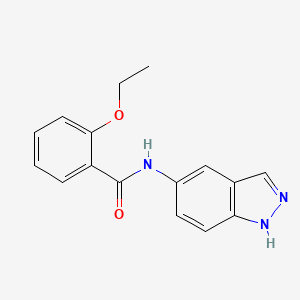![molecular formula C14H10O2 B5463915 4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
4-methyl-2H-benzo[h]chromen-2-one
Vue d'ensemble
Description
4-methyl-2H-benzo[h]chromen-2-one is a type of 4-methyl-2H-chromen-2-ones (4-methylcoumarin molecules) which are products of organic mechanosynthesis . This compound is an important molecule and building block in biophysical research as a common fluorescent probe .
Molecular Structure Analysis
The molecular structure of 4-methyl-2H-benzo[h]chromen-2-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The name of 2H- and 4H-ch depend on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl Substituted Chromanol Analogues : The compound 4-methyl-2H-benzo[h]chromen-2-one has been synthesized through the methylation of related compounds. This process, involving Mannich reaction and hydrogenative cleavage, is significant in the study of vitamin K analogues (Maruyama, Tobimatsu, & Naruta, 1979).
Synthesis of Biphenanthrenyls : The synthesis of biphenanthrenyls and other related compounds has utilized 4-methyl-2H-benzo[h]chromen-2-one derivatives. These compounds are crucial in exploring the role of C−H···X noncovalent interactions in conformational control (Sharon, Maulik, Vithana, Ohashi, & Ram, 2004).
Fluorescence and Photophysical Properties
Fluorophore Emitting in Protic Environments : This compound demonstrates unique fluorescence properties, showing strong fluorescence in protic solvents, which is almost non-existent in aprotic solvents. This characteristic makes it suitable for developing fluorogenic sensors (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
- chromen-2-one exhibits remarkable fluorescence enhancement when interacting with protic solvents. This enhancement is attributed to hydrogen-bonding interactions, which have significant implications in photophysical research and the development of fluorescent materials (Kobayashi, Takehira, Yoshihara, Uchiyama, & Tobita, 2012).
Pharmaceutical and Medicinal Applications
In Vitro Anticancer Agents : 4-methyl-2H-benzo[h]chromen-2-one and its analogues have shown significant in vitro anticancer activity. This discovery is vital in the search for new cancer therapies, particularly those that offer a simplified (monocyclic) class of cytotoxic agents (Dong et al., 2011).
Antibacterial Properties : Synthesized derivatives of 4-methyl-2H-benzo[h]chromen-2-one have been shown to possess antibacterial activity. This property is significant for developing new antibacterial agents and understanding their mechanisms of action (Behrami & Dobroshi, 2019).
Photophysical and Imaging Applications
- Molecular Two-Photon Probes : Derivatives of 4-methyl-2H-benzo[h]chromen-2-one have been designed as two-photon probes for in vivo imaging. Their properties, like water solubility, photostability, and cell permeability, make them suitable for imaging applications (Kim et al., 2007).
Propriétés
IUPAC Name |
4-methylbenzo[h]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCEGGVPZVZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 4-MBC?
A: 4-MBC can be synthesized via the Pechmann condensation reaction. This method involves the condensation of 1-naphthol with ethyl acetoacetate in the presence of an acid catalyst, commonly sulfuric acid. [, , ]
Q2: Has 4-MBC demonstrated any biological activity?
A: While 4-MBC itself has not been extensively studied for biological activity, derivatives incorporating its structure have shown promise as antiviral agents. For example, a series of 4-methyl-naphtho [1,2-b] pyridin-2-one-1-(2',3’-diphenyl isoquinolinyl) [1,5-c] azoles synthesized using 4-MBC as a key intermediate exhibited antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1) in vitro. []
Q3: How does the structure of 4-MBC contribute to the development of fluorescent sensors?
A: The benzocoumarin scaffold of 4-MBC serves as a foundation for developing fluorescent probes. A study utilized a hydrazine derivative of 4-MBC, 7-hydrazinyl-4-methyl-2H-benzo[h]chromen-2-one (BzCH), as a fluorogenic sensor for carbonyl groups. The hydrazine moiety reacts with carbonyls to form a hydrazone, resulting in a significant red shift in the emission wavelength (from ~430 nm to ~550 nm) and a large Stokes shift (~195 nm). These properties minimize self-quenching and allow for sensitive detection of biomolecule carbonylation, a hallmark of oxidative stress, in live cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-chlorophenyl)vinyl]-3-(2,4-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B5463832.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5463837.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5463844.png)
![6-{2-[3-bromo-4-(dimethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5463845.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5463858.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B5463866.png)

![N-propyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5463880.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5463888.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]threoninate](/img/structure/B5463902.png)
![5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5463910.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)
